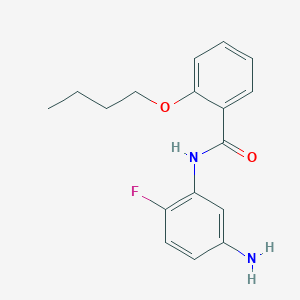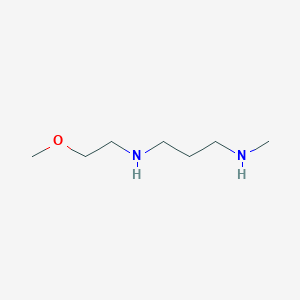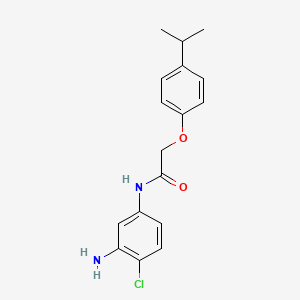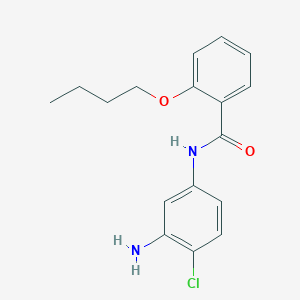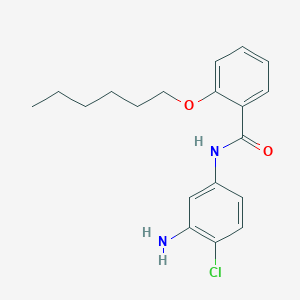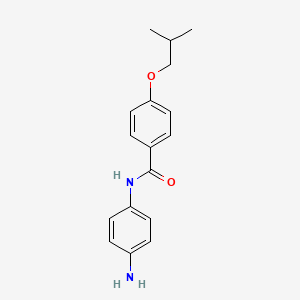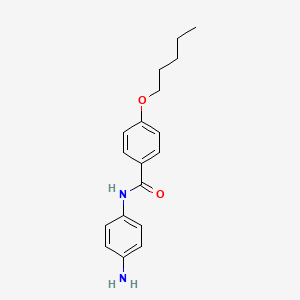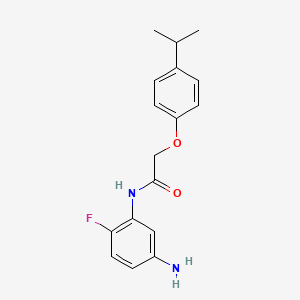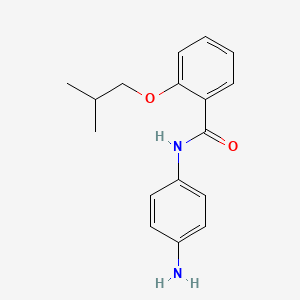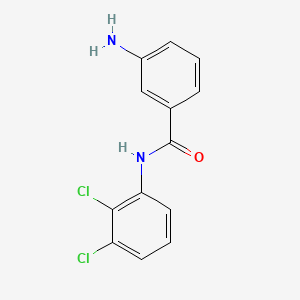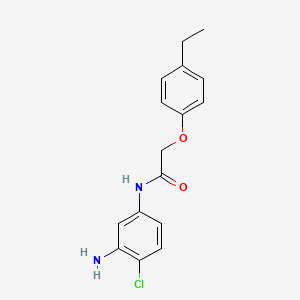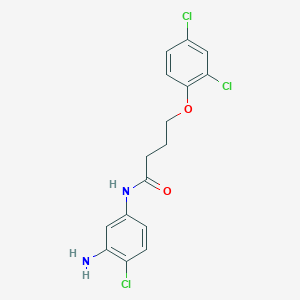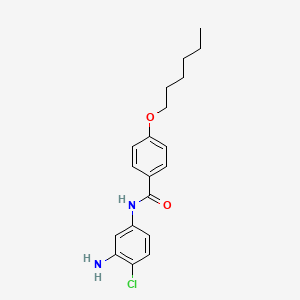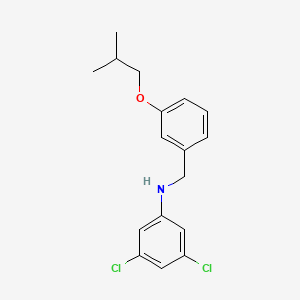
3,5-Dichloro-N-(3-isobutoxybenzyl)aniline
描述
3,5-Dichloro-N-(3-isobutoxybenzyl)aniline: is a chemical compound with the molecular formula C17H19Cl2NO . It is characterized by the presence of two chlorine atoms at the 3 and 5 positions on the aniline ring, and a 3-isobutoxybenzyl group attached to the nitrogen atom of the aniline. This compound is used in various biochemical and industrial applications, particularly in the field of proteomics research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-N-(3-isobutoxybenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3-isobutoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichloroaniline is dissolved in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The 3-isobutoxybenzyl chloride is then added dropwise to the solution under stirring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
化学反应分析
Types of Reactions: 3,5-Dichloro-N-(3-isobutoxybenzyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
科学研究应用
3,5-Dichloro-N-(3-isobutoxybenzyl)aniline has several scientific research applications, including:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Pharmaceutical Testing: Employed in the development and testing of new pharmaceutical compounds.
Industrial Chemistry: Utilized in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of 3,5-Dichloro-N-(3-isobutoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in biochemical and pharmacological research .
相似化合物的比较
3,5-Dichloroaniline: A simpler derivative with similar chemical properties but lacking the 3-isobutoxybenzyl group.
3,4-Dichlorobenzyl Bromide: Another dichlorinated compound with different substituents and reactivity.
Uniqueness: 3,5-Dichloro-N-(3-isobutoxybenzyl)aniline is unique due to the presence of the 3-isobutoxybenzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
属性
IUPAC Name |
3,5-dichloro-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2)11-21-17-5-3-4-13(6-17)10-20-16-8-14(18)7-15(19)9-16/h3-9,12,20H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVLDCFSQQENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


